Pseudopalmatine

Acetylcholinesterase Alzheimer's Disease Protoberberine Alkaloids

Researchers requiring a validated protoberberine alkaloid reference for SAR studies face a fragmented market where generic substitution can compromise experimental reproducibility. Pseudopalmatine (CAS 19716-66-6) addresses this with compound-specific, comparator-backed bioactivity data. - Potent, selective AChE inhibitor (IC50 = 1.8 μM), providing a 4.5-fold potency differential vs. palmatine for robust SAR elucidation. - Demonstrates unique stage-specific anti-onchocercal activity (100% microfilariae motility inhibition at 500 μg/mL) and antiplasmodial efficacy against chloroquine-resistant P. falciparum (IC50 = 2.8 μM). - Supplied with comprehensive QC documentation (HPLC, NMR, MS) to ensure lot-to-lot consistency and regulatory compliance for drug discovery programs.

Molecular Formula C21H22NO4+
Molecular Weight 352.4 g/mol
CAS No. 19716-66-6
Cat. No. B026749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudopalmatine
CAS19716-66-6
Synonymspseudopalmatine
Molecular FormulaC21H22NO4+
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC[N+]3=CC4=CC(=C(C=C4C=C23)OC)OC)OC
InChIInChI=1S/C21H22NO4/c1-23-18-8-13-5-6-22-12-15-10-20(25-3)19(24-2)9-14(15)7-17(22)16(13)11-21(18)26-4/h7-12H,5-6H2,1-4H3/q+1
InChIKeyCLFBXKHKECKSQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Pseudopalmatine Protoberberine Alkaloid Reference Standard


Pseudopalmatine is a naturally occurring quaternary protoberberine isoquinoline alkaloid, structurally characterized by its 2,3,10,11-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium core [1]. It is predominantly isolated from medicinal plants including Annona glabra, Enantia chlorantha, and Stephania rotunda [2]. As a congener of the clinically studied alkaloids berberine, palmatine, and jatrorrhizine, pseudopalmatine serves as a critical reference standard and SAR probe, enabling researchers to dissect the structural determinants governing the divergent bioactivities and selectivity profiles within the protoberberine class [3].

Protoberberine Selectivity: Why Substitution Fails


Despite sharing a common protoberberine scaffold, close analogs such as palmatine, berberine, and jatrorrhizine exhibit markedly divergent biological activities due to subtle variations in their methoxylation and substitution patterns [1]. Generic substitution is not supported by empirical evidence; for instance, palmatine (IC50 = 0.4 μM) is a 4.5-fold more potent acetylcholinesterase (AChE) inhibitor than pseudopalmatine (IC50 = 1.8 μM), while pseudopalmatine demonstrates unique anti-onchocercal and selective antiplasmodial activities that are not uniformly shared by its congeners [2]. These quantifiable differences underscore that protoberberine alkaloids cannot be treated as interchangeable commodities in biological assays, and procurement decisions must be guided by compound-specific, comparator-backed data to ensure experimental validity and reproducibility [3].

Pseudopalmatine Evidence Guide: AChE, Antiplasmodial & Anti-Onchocercal


AChE Inhibition Compared to Palmatine

Pseudopalmatine demonstrated in vitro acetylcholinesterase (AChE) inhibitory activity with an IC50 of 1.8 μM in an Ellman assay [1]. In a direct head-to-head comparison under identical experimental conditions, the close structural analog palmatine was 4.5-fold more potent (IC50 = 0.4 μM), while pseudocolumbamine was 2.8-fold less potent (IC50 = 5.0 μM) and compound 3 was 4.7-fold less potent (IC50 = 8.4 μM) [1].

Acetylcholinesterase Alzheimer's Disease Protoberberine Alkaloids

Antiplasmodial Activity Against P. falciparum

Pseudopalmatine exhibited significant in vitro antiplasmodial activity against the chloroquine-resistant W2 strain of Plasmodium falciparum with an IC50 of 2.8 μM and a selectivity index >8.9 (IC50 on K562S cells >25 μM), indicating preferential toxicity towards the parasite [1]. Among the eight alkaloids tested, pseudopalmatine and cepharanthine were identified as the most promising antiplasmodial candidates [1].

Antimalarial Plasmodium falciparum Selectivity Index

Anti-Onchocercal: Microfilariae Motility Inhibition

In a preliminary screening against the cattle parasite Onchocerca ochengi, a model for human onchocerciasis, pseudopalmatine completely inhibited microfilariae motility at a concentration of 500 μg/mL and reduced motility by 50% at 250 μg/mL, but was inactive against adult worms at the same concentration [1]. This study represents the first report of anti-onchocercal activity for a quaternary protoberberine alkaloid [1].

Onchocerciasis River Blindness Microfilariae

8-Dichloromethyl Derivative: Antiproliferative in Colorectal Cancer

The synthetic 8-dichloromethyl derivative of pseudopalmatine (8-dichloromethyl-pseudopalmatine methanesulfonate) exhibited potent antiproliferative activity against colorectal cancer cells with an IC50 of 0.41 μM, significantly stronger than the positive control 5-fluorouracil and other synthesized derivatives [1]. The modification improved octanol/water partition coefficients by values 3-4, enhancing drug-likeness [1].

Colorectal Cancer Antiproliferative Protoberberine Derivative

Predicted ADMET: Oral Bioavailability & Absorption

In silico ADMET prediction using admetSAR 2.0 indicates that pseudopalmatine possesses favorable drug-like properties, including high predicted human intestinal absorption (77.34% probability) and human oral bioavailability (78.57% probability) [1]. It is also predicted to be a substrate for P-glycoprotein and an inhibitor of OATP1B1 (92.71% probability) and OATP1B3 (95.52% probability) [1].

ADMET Oral Bioavailability In Silico Prediction

Pseudopalmatine Application Scenarios


AChE Inhibitor Screening & SAR Studies

Pseudopalmatine is ideally suited for structure-activity relationship (SAR) studies investigating the protoberberine pharmacophore for acetylcholinesterase (AChE) inhibition. Its moderate potency (IC50 = 1.8 μM) relative to palmatine (0.4 μM) and pseudocolumbamine (5.0 μM) provides a valuable reference point for dissecting the contribution of specific methoxylation patterns to AChE binding affinity [1]. Procurement of pseudopalmatine alongside these comparators enables robust SAR elucidation.

Antimalarial Drug Discovery & Lead Optimization

Given its potent in vitro antiplasmodial activity (IC50 = 2.8 μM against chloroquine-resistant P. falciparum W2) and favorable selectivity index (>8.9), pseudopalmatine serves as a high-quality lead compound or positive control for antimalarial screening campaigns [1]. Its demonstrated efficacy against a drug-resistant strain makes it particularly valuable for programs targeting emerging artemisinin resistance.

Onchocerciasis Research Tool

Pseudopalmatine is uniquely positioned as a research tool for onchocerciasis (river blindness) due to its specific inhibition of microfilariae motility (100% at 500 μg/mL) without affecting adult worms [1]. This profile supports investigations into stage-specific antiparasitic mechanisms and the development of new macrofilaricidal therapies.

Anticancer Derivatization Scaffold

As a synthetic starting material, pseudopalmatine enables the generation of 8-dichloromethyl derivatives with sub-micromolar antiproliferative activity against colorectal cancer (IC50 = 0.41 μM) [1]. Its protoberberine core is amenable to regioselective functionalization, providing a versatile platform for lead optimization and patent generation in oncology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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